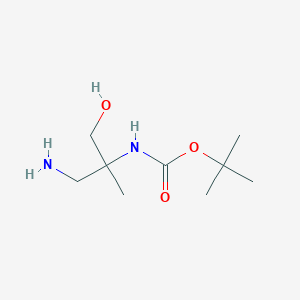

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Description

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is a Boc-protected amino alcohol derivative characterized by a tert-butyl carbamate (Boc) group, an amino (-NH2) group, and a hydroxyl (-OH) moiety on a branched methylpropan-2-yl backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and steric hindrance from the tert-butyl group, which enhances stability against enzymatic degradation. The compound is primarily utilized in peptide synthesis and medicinal chemistry as a versatile intermediate for introducing protected amine functionalities. Its crystalline nature and hydrogen-bonding capacity (evidenced in related carbamates) facilitate structural characterization via X-ray crystallography .

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJVEZGZYSVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is commonly achieved via the condensation of a suitably protected amino acid derivative with an amine, followed by selective functional group manipulations to introduce the hydroxy and amino substituents on the side chain.

A key intermediate often used is N-BOC-D-serine or its analogues, which provide the hydroxy functionality and a protected amino group for further elaboration. The tert-butyl carbamate (BOC) group serves as a protecting group for the amino moiety, allowing selective reactions on other parts of the molecule without deprotection.

Detailed Preparation Method from N-BOC-D-Serine

One well-documented method involves the following steps:

Step 1: Formation of Mixed Anhydride

N-BOC-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid-binding agent such as N-methylmorpholine (NMM) at low temperatures (0–5 °C). This forms a mixed acid anhydride intermediate.

Step 2: Condensation with Benzylamine

The mixed anhydride is then reacted with benzylamine in anhydrous ethyl acetate, gradually warming the reaction mixture to 10–15 °C to promote condensation, yielding the corresponding carbamate derivative with the amino and hydroxy groups intact.

Step 3: Work-up and Purification

The reaction mixture is subjected to phase separation, washing with dilute hydrochloric acid and brine to remove impurities, followed by solvent evaporation under reduced pressure. The crude product is crystallized from a hexane/ethyl acetate mixture and dried to afford the pure tert-butyl carbamate derivative.

Example Data from Patent CN102020589B:

| Reagents/Conditions | Amounts/Details | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| N-BOC-D-Serine | 51.3 g | 0–5 | 2 hours | |

| N-Methylmorpholine (NMM) | 38.06 g | 0–5 | ||

| Isobutyl chlorocarbonate (i-BuOCOCl) | 51.25 g | 0–5 | ||

| Benzylamine (in ethyl acetate) | 40.20 g (dissolved in 70 g EA) | 10–15 | 2 hours | 93.1 |

| Solvent | Anhydrous ethyl acetate | |||

| Product | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate | 68.4 g |

This method yields the target compound with high purity and excellent yield (~93%) and is scalable for industrial production.

Alternative Synthetic Routes and Considerations

Use of Carbamate Protecting Groups

The tert-butyl carbamate group is introduced or retained throughout the synthesis to protect the amino group from unwanted side reactions. This group is stable under neutral and basic conditions but can be selectively removed under mild acidic conditions when needed.

Coupling Reagents and Solvents

For related carbamate derivatives, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often employed to activate carboxylic acids for amide or carbamate bond formation. Solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are chosen based on solubility and reaction compatibility.

-

Low temperatures (0–5 °C) are preferred during the formation of reactive intermediates to minimize side reactions. Warming to moderate temperatures (10–15 °C) facilitates condensation reactions. Reaction times vary from 2 hours to overnight depending on the reagents and scale.

Industrial Scale-Up and Purification

Industrial methods mirror laboratory syntheses but use larger reactors and continuous flow systems to optimize mixing and heat control. Purification is typically achieved by:

-

Removal of inorganic salts and unreacted reagents using aqueous acidic and brine washes.

-

Concentration under reduced pressure to remove volatile solvents.

-

Recrystallization from solvent mixtures such as hexane/ethyl acetate to obtain high-purity product.

These steps ensure reproducibility, high yield, and product purity suitable for pharmaceutical or chemical manufacturing.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | N-BOC-D-Serine (protected amino acid) |

| Key Reagents | Isobutyl chlorocarbonate, N-methylmorpholine, benzylamine |

| Solvent | Anhydrous ethyl acetate |

| Temperature Range | 0–5 °C for mixed anhydride formation; 10–15 °C for condensation |

| Reaction Time | 2 hours each step |

| Work-up | Acidic and brine washes; solvent evaporation; crystallization |

| Yield | Up to 93% |

| Product Purity | High, suitable for further synthetic applications |

Research Findings and Notes

The use of N-BOC-D-serine as a starting material is advantageous due to the pre-installed hydroxy group and protected amino group, simplifying the synthesis of the target carbamate.

The mixed anhydride intermediate formation is a critical step that allows efficient coupling with amines under mild conditions.

The choice of solvent (anhydrous ethyl acetate) and temperature control are essential to minimize side reactions and maximize yield.

Crystallization conditions (hexane/ethyl acetate ratio) influence the purity and isolation efficiency of the product.

The described methods have been validated in patent literature and peer-reviewed studies, confirming their reliability and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other oxidizing agents in an organic solvent.

Reduction: NaBH4 or LiAlH4 in an appropriate solvent.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of bioactive compounds, enhancing their pharmacological properties. For instance, it can be utilized to create prodrugs that improve the solubility and bioavailability of therapeutic agents.

2. Peptide Synthesis

The compound is instrumental in peptide synthesis, particularly in the formation of peptide bonds through its carbamate functionality. This property is crucial for developing peptide-based drugs that target specific biological pathways.

Case Study: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide with enhanced stability and efficacy against certain cancer cells. The incorporation of this compound improved the peptide's resistance to enzymatic degradation while maintaining its biological activity.

The compound's stability and biocompatibility make it an attractive candidate for cosmetic formulations. Its ability to act as a moisturizing agent can improve skin hydration while serving as a protective barrier against environmental stressors.

Case Study: Moisturizing Creams

In a formulation study, creams containing this compound exhibited superior moisturizing properties compared to traditional formulations. Clinical trials confirmed increased skin hydration levels among participants using these creams over a four-week period.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Hydrogen Bonding and Crystallographic Behavior

The target compound’s hydrogen-bonding network is critical for its solid-state stability. Comparative data from tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) and N-pivaloylhydroxylamine reveal similar ribbon-like structures stabilized by N–H···O and O–H···O interactions. Key parameters include:

Table 2: Hydrogen Bond Metrics

The target compound is expected to exhibit analogous hydrogen bonds, with slight variations in bond lengths and angles due to its branched methylpropan-2-yl backbone.

Biological Activity

Overview

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O3. It features a tert-butyl group, an amino group, and a hydroxy group, which contribute to its biological activity and versatility in various applications, particularly in medicinal chemistry and organic synthesis .

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. A common method includes using tert-butyl chloroformate and the corresponding amino alcohol under basic conditions, often carried out in organic solvents like dichloromethane. The product is purified through recrystallization or chromatography .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The steric hindrance provided by the tert-butyl group influences the compound’s binding affinity and selectivity .

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, serving as a precursor for synthesizing drugs targeting specific enzymes or receptors. Its structural features make it suitable for developing inhibitors or modulators in various biological pathways.

Biological Research

In biological research, this compound can be utilized as a protecting group for amino acids and peptides. This facilitates selective modifications of biomolecules without affecting other functional groups, making it valuable in peptide synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to tert-butyl carbamates:

- Antioxidant Properties : Related compounds have shown significant antioxidant activity, which can protect cells from oxidative stress. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a nitrone derivative, has demonstrated protective effects against oxidative damage in mitochondrial membranes .

- Antibacterial Activity : Research into carbamate derivatives has indicated potential antibacterial properties. For example, modifications to the carbamate structure have been explored to enhance potency against resistant bacterial strains .

- Neuroprotective Effects : Some derivatives have been assessed for neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that inhibit amyloid beta aggregation have shown promise in reducing neuronal cell death .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H20N2O3 | Antioxidant, neuroprotective |

| tert-Butyl N-(3-hydroxypropyl)carbamate | C9H19NO3 | Moderate antibacterial |

| tert-Butyl N-(2-hydroxyethyl)carbamate | C9H19NO3 | Antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.